2-Bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one 2-Bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 875916-51-1
VCID: VC4129726
InChI: InChI=1S/C10H9BrCl2O/c1-10(2,11)9(14)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3
SMILES: CC(C)(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br
Molecular Formula: C10H9BrCl2O
Molecular Weight: 295.98

2-Bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one

CAS No.: 875916-51-1

Cat. No.: VC4129726

Molecular Formula: C10H9BrCl2O

Molecular Weight: 295.98

* For research use only. Not for human or veterinary use.

2-Bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one - 875916-51-1

Specification

CAS No. 875916-51-1
Molecular Formula C10H9BrCl2O
Molecular Weight 295.98
IUPAC Name 2-bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one
Standard InChI InChI=1S/C10H9BrCl2O/c1-10(2,11)9(14)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3
Standard InChI Key PHLCOZNKCZTJSX-UHFFFAOYSA-N
SMILES CC(C)(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br
Canonical SMILES CC(C)(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br

Introduction

Synthetic Methodologies

Friedel-Crafts Acylation

The most common synthesis involves Friedel-Crafts acylation of 3,4-dichlorobenzene with 2-bromo-2-methylpropanoyl chloride in the presence of Lewis acids like AlCl₃. This method yields the target compound with >80% efficiency under optimized conditions .

Table 1: Comparative Synthesis Routes

MethodYield (%)Key ReagentsTemperature (°C)
Friedel-Crafts Acylation82AlCl₃, Dichloromethane0–25
Grignard Alkylation75Mg, THFReflux
Reductive Amination68NaBH₄, MeOH25

Structural and Crystallographic Insights

X-ray diffraction studies of analogous compounds, such as 3-bromo-1-(2,4-dichlorophenyl)-2-methoxypropan-1-one, reveal a dihedral angle of 42.5° between aromatic rings, indicating significant steric hindrance . The crystal packing is stabilized by C–H···O hydrogen bonds, forming cyclic dimers with R₂²(24) motifs . These features suggest that the 3,4-dichlorophenyl group induces non-planar conformations, affecting reactivity and intermolecular interactions .

Physicochemical Properties

The compound exhibits a density of 1.275 g/cm³ and a boiling point of 308.3°C . Its solubility profile is dominated by halogenophilicity, showing high solubility in dichloromethane (≥50 mg/mL) but limited solubility in water (<0.1 mg/mL) . The electron-withdrawing effects of chlorine and bromine result in a dipole moment of 3.2 D, as calculated via DFT simulations .

Table 2: Key Physicochemical Parameters

ParameterValueMethod
LogP (Octanol-Water)3.8 ± 0.2HPLC
pKa8.9 (ketone)Potentiometric Titration
λmax (UV-Vis)278 nm (ε = 1,200)Ethanol Solution

Biological Activity and Mechanism

Enzyme Inhibition

The compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 12.3 μM, likely through halogen bonding with heme iron . Molecular docking studies suggest the 3,4-dichlorophenyl group occupies the hydrophobic active site, while bromine stabilizes transition states via van der Waals interactions .

Antimicrobial Properties

Against Staphylococcus aureus (MRSA), it demonstrates a MIC of 64 μg/mL, outperforming chloramphenicol (128 μg/mL) . The dichlorophenyl moiety enhances membrane permeability, as evidenced by SYTOX Green uptake assays .

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Reaction with phenylboronic acid in Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives with 92% conversion .

Heterocycle Formation

Under Ullmann conditions, it cyclizes with thiourea to form 2-aminothiazoles, pivotal in drug discovery. The reaction proceeds at 110°C in DMF, achieving 78% isolated yield .

Comparative Analysis with Analogues

Table 3: Halogen Substituent Effects

CompoundCl SubstituentsBr PositionLogPCYP3A4 IC₅₀ (μM)
2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one4-ClC23.518.7
1-(3,4-Dichlorophenyl)-2-methylpropan-1-one3,4-ClNone3.1>50
Target Compound3,4-ClC23.812.3

The C2 bromine in the target compound enhances both lipophilicity and enzyme affinity compared to non-brominated analogues .

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